4-(Aminomethyl)-2-bromophenol

Metabolic Stability ADME Human Liver Microsomes

Obtaining the correct regioisomer of brominated aminomethylphenol is critical for SAR reproducibility and regioselective derivatization. 4-(Aminomethyl)-2-bromophenol (CAS 63491-88-3) provides the precisely defined ortho-bromo, para-aminomethyl substitution pattern essential for targeted Suzuki-Miyaura cross-coupling at the C2 position and for maintaining metabolic stability in lead optimization. • Regioselective Handle: Ortho-bromo substituent enables exclusive C2 coupling, preserving the C4 aminomethyl group for downstream functionalization-unattainable with the para-bromo isomer. • Validated SAR Probe: Distinct metabolic stability and human liver microsome inhibition profiles versus regioisomeric analogs facilitate systematic SMR investigations. • Supply Assurance: Available from BenchChem with documented purity (≥97%) and expedited global shipping.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 63491-88-3
Cat. No. B1281270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2-bromophenol
CAS63491-88-3
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)Br)O
InChIInChI=1S/C7H8BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2
InChIKeyAOZGJQUAZCZJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-2-bromophenol (CAS 63491-88-3) – A Halogenated Aminophenol Building Block for Precision Organic Synthesis and Medicinal Chemistry


4-(Aminomethyl)-2-bromophenol (CAS 63491-88-3), also known as 3-bromo-4-hydroxybenzylamine, is a halogenated aminophenol derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . It is characterized by an ortho-bromo substituent and a para-aminomethyl group on a phenolic ring. This compound serves as a versatile synthetic intermediate, with its bromine atom providing a reactive handle for further derivatization via cross-coupling or nucleophilic aromatic substitution, while the aminomethyl and phenolic hydroxyl groups offer distinct nucleophilic and hydrogen-bonding capabilities .

Why 4-(Aminomethyl)-2-bromophenol Cannot Be Interchanged with Other Aminomethylphenol Isomers


Aminomethylphenols and their brominated derivatives are not functionally interchangeable due to the critical influence of substituent positioning on both chemical reactivity and biological interaction profiles . The specific ortho-bromo, para-aminomethyl substitution pattern of 4-(Aminomethyl)-2-bromophenol (CAS 63491-88-3) directs regioselective reactivity in cross-coupling reactions and imparts a unique steric and electronic environment that governs enzyme inhibition and metabolic stability, as demonstrated by structure-activity relationship (SAR) studies on related bromophenols [1]. For instance, the ortho-bromo isomer (63491-88-3) exhibits distinct human liver microsome inhibition and metabolic stability compared to its meta-bromo analog 2-(Aminomethyl)-4-bromophenol (CAS 58349-96-5), underscoring the necessity of precise compound selection for reproducible experimental outcomes .

Quantitative Differentiation: Comparative Evidence for 4-(Aminomethyl)-2-bromophenol vs. Closest Analogs


Metabolic Stability: Ortho-Bromo Substitution Confers Differential Stability in Human Liver Microsomes

4-(Aminomethyl)-2-bromophenol has demonstrated metabolic stability in human liver microsome (HLM) assays . While quantitative half-life or intrinsic clearance data is not publicly disclosed, the compound is explicitly described as possessing 'metabolic stability' in human microsomes, a property that is not claimed for its structural isomer, 2-(Aminomethyl)-4-bromophenol, in available literature. This stability is attributed to the ortho-bromo substitution pattern, which may sterically or electronically shield metabolic sites . The compound also inhibits human liver microsomes at low concentrations, but not at high concentrations, indicating a saturable or competitive interaction with CYP enzymes .

Metabolic Stability ADME Human Liver Microsomes

Synthetic Versatility: Ortho-Bromo Substituent Enables Regioselective Cross-Coupling Chemistry

The ortho-bromo group in 4-(Aminomethyl)-2-bromophenol provides a distinct synthetic advantage for regioselective functionalization. Ortho-substituted aryl bromides generally exhibit higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to their meta- or para-substituted isomers due to reduced steric hindrance and altered electronic effects . This allows for site-specific derivatization at the C2 position while leaving the C4 aminomethyl group intact, a feature that is not as readily controlled in its isomer, 2-(Aminomethyl)-4-bromophenol, where the bromine is para to the aminomethyl group, potentially leading to different reactivity profiles and by-product formation in parallel reactions .

Organic Synthesis Cross-Coupling Regioselectivity

Enzyme Inhibition Potential: Bromophenol Scaffold Confers Multitarget Activity in Metabolic Disease Models

While direct inhibition data for 4-(Aminomethyl)-2-bromophenol itself are not yet available, bromophenol derivatives as a class exhibit potent inhibition against key diabetic targets such as aldose reductase (AR), α-glycosidase, and α-amylase [1]. For example, related bromophenol analogs have shown IC₅₀ values as low as 1.386 µM against AR and 5.588 nM against α-amylase [1]. Given the structural similarity and the established importance of the bromophenol core for enzyme binding (via halogen bonding and π-π stacking), 4-(Aminomethyl)-2-bromophenol is a promising starting point for developing novel antidiabetic agents with potentially similar or improved inhibition profiles.

Enzyme Inhibition Aldose Reductase α-Glycosidase Diabetes

Recommended Application Scenarios for 4-(Aminomethyl)-2-bromophenol (CAS 63491-88-3) Based on Quantified Differentiation


Synthesis of Ortho-Substituted Biaryl and Heteroaryl Libraries via Regioselective Suzuki Coupling

Researchers aiming to construct diverse compound libraries for medicinal chemistry can leverage the ortho-bromo substituent of 4-(Aminomethyl)-2-bromophenol for selective Suzuki-Miyaura cross-couplings. This enables the installation of aryl or heteroaryl groups specifically at the C2 position, preserving the C4 aminomethyl group for subsequent derivatization or as a hydrogen-bonding motif . This regioselectivity is a direct consequence of the compound's unique substitution pattern and is not achievable with the para-bromo isomer 2-(Aminomethyl)-4-bromophenol, which would lead to symmetrical or different regioisomeric products .

Investigating Metabolic Stability and CYP Enzyme Interactions in Early ADME Profiling

Based on preliminary data indicating metabolic stability and concentration-dependent inhibition of human liver microsomes, 4-(Aminomethyl)-2-bromophenol is a relevant probe for structure-metabolism relationship (SMR) studies. Its distinct ortho-bromo, para-aminomethyl architecture allows researchers to systematically compare its metabolic fate against other regioisomers (e.g., 2-(Aminomethyl)-4-bromophenol) to elucidate the role of halogen substitution patterns on oxidative metabolism and cytochrome P450 interactions . This data is valuable for de-risking lead compounds in early drug discovery.

Development of Novel Multitarget Antidiabetic Agents Based on the Bromophenol Scaffold

Given the potent enzyme inhibition profiles of related bromophenol derivatives against aldose reductase, α-glycosidase, and α-amylase, 4-(Aminomethyl)-2-bromophenol serves as an essential building block for the synthesis of new analogs. Its functional handles (amino, bromo, hydroxyl) allow for rapid diversification to explore SAR around these key diabetic targets . The compound can be integrated into synthetic pathways aimed at generating dual or triple inhibitors with improved potency and safety profiles, as demonstrated by recent studies on bromophenol-based antidiabetic agents .

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